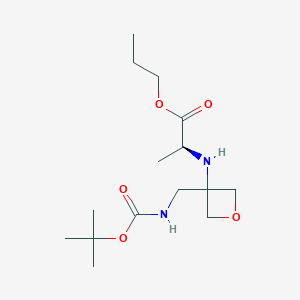
Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-1-(tert-butoxycarbonyl)-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-1-(tert-butoxycarbonyl)-L-tryptophan is a complex organic compound with potential applications in medicinal chemistry. Characterized by its unique structural features, this compound integrates a tryptophan derivative with protective groups that enhance its stability and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-1-(tert-butoxycarbonyl)-L-tryptophan typically involves a multi-step process:
Protection of the tryptophan amino group: The tryptophan amino group is protected by converting it into a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) under mild conditions.
Formation of oxetane ring: The oxetane ring is synthesized through a ring-closing reaction, involving nucleophilic substitution and cyclization.
Introduction of the benzyloxycarbonyl group: The benzyloxycarbonyl (Cbz) group is introduced through a reaction with benzyl chloroformate.
Final coupling: The protected tryptophan and oxetane derivatives are coupled using appropriate coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would scale these reactions using continuous flow techniques to increase yield and ensure purity. Catalysts and automated systems might be employed to streamline the process, reduce reaction times, and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions:
Oxidation: Oxidative cleavage can modify the benzyl groups.
Reduction: Hydrogenation removes protective groups.
Substitution: Various nucleophiles can substitute the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in basic or neutral pH.
Major Products
Deprotected tryptophan derivatives: Resulting from reduction of protective groups.
Substituted oxetane derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-1-(tert-butoxycarbonyl)-L-tryptophan is used in peptide synthesis as a building block, providing stability and aiding in the study of protein structure and function.
Biology
In biological research, this compound serves as a probe to understand enzyme mechanisms and receptor interactions due to its distinctive structure.
Medicine
Its potential in drug development is significant, particularly in designing inhibitors for enzymes involved in disease pathways.
Industry
Used in the synthesis of specialty chemicals and materials with specific properties, making it relevant in advanced material science research.
Mechanism of Action
The compound acts by interacting with specific molecular targets such as enzymes and receptors, modifying their activity. Its unique structure, incorporating protective groups, allows it to evade rapid metabolism, increasing its efficacy. The oxetane ring and tryptophan derivative contribute to specific binding interactions, enhancing its selectivity.
Comparison with Similar Compounds
Similar compounds include other tryptophan derivatives and oxetane-containing molecules. the distinct combination of a benzyloxycarbonyl group, tert-butoxycarbonyl-protected amino group, and the oxetane ring makes it unique, offering specific advantages in terms of stability and reactivity.
List of Similar Compounds
N-Boc-L-tryptophan
N-Cbz-L-tryptophan
Oxetane derivatives such as 3-aminooxetane-3-carboxylic acid
Conclusion
Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-1-(tert-butoxycarbonyl)-L-tryptophan stands out for its innovative structure and diverse applications in scientific research. Its synthesis, stability, and unique reactivity make it a valuable compound in the realms of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-[[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O7/c1-27(2,3)38-26(35)31-14-20(21-11-7-8-12-23(21)31)13-22(24(32)33)30-28(17-36-18-28)16-29-25(34)37-15-19-9-5-4-6-10-19/h4-12,14,22,30H,13,15-18H2,1-3H3,(H,29,34)(H,32,33)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMDCMVUVWRXII-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC3(COC3)CNC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC3(COC3)CNC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-O-benzyl 7-O-tert-butyl 3,3-difluoro-1,7-diazaspiro[3.4]octane-1,7-dicarboxylate](/img/structure/B8050419.png)
![5-{[(Benzyloxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8050424.png)
![Tert-butyl ((4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B8050446.png)
![tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B8050462.png)
![7-Bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol](/img/structure/B8050465.png)
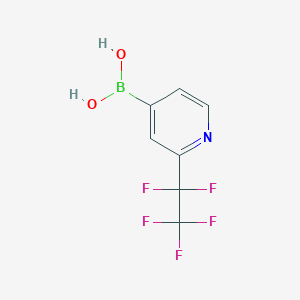
![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050473.png)
![(S)-6-(4-(tert-butoxy)benzyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050483.png)
![(S)-6-(tert-butoxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050484.png)
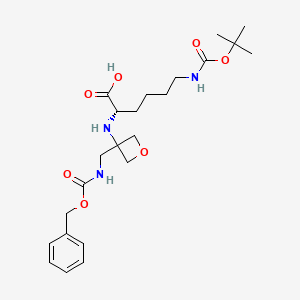
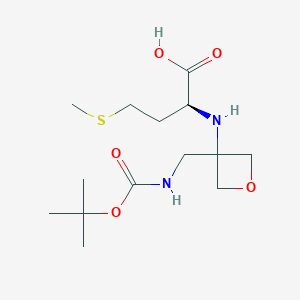
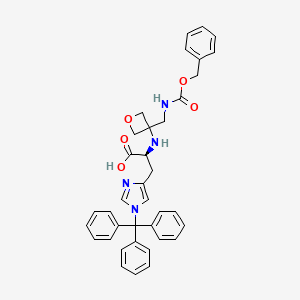
![2-[3-[(tert-Butoxycarbonylamino)methyl]oxetane-3-ylamino]acetic acid propyl ester](/img/structure/B8050509.png)
